molecular formula C6H4ClF3N2O2 B14011097 3-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

3-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B14011097
M. Wt: 228.55 g/mol
InChI Key: BWLLOCPQMVWUBT-UHFFFAOYSA-N
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Description

3-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic compound. The presence of both chlorine and trifluoroethyl groups in its structure makes it a unique molecule with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure includes a pyrazole ring, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-chloropyrazole with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The pyrazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Potassium carbonate in DMF, elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether, low temperatures.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives of the carboxylic acid group.

Scientific Research Applications

3-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.

    3-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

    3-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.

Uniqueness

The unique combination of the chlorine and trifluoroethyl groups in 3-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid imparts distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the chlorine atom provides a reactive site for further functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H4ClF3N2O2

Molecular Weight

228.55 g/mol

IUPAC Name

3-chloro-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C6H4ClF3N2O2/c7-4-3(5(13)14)1-12(11-4)2-6(8,9)10/h1H,2H2,(H,13,14)

InChI Key

BWLLOCPQMVWUBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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